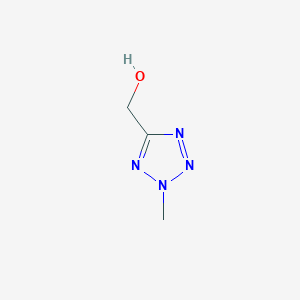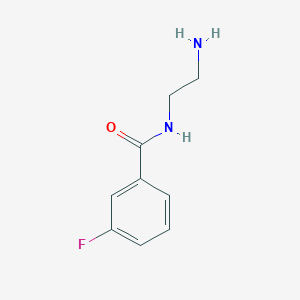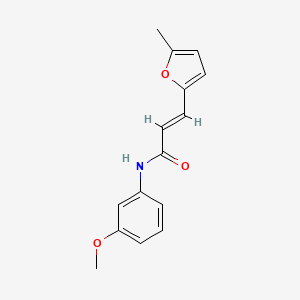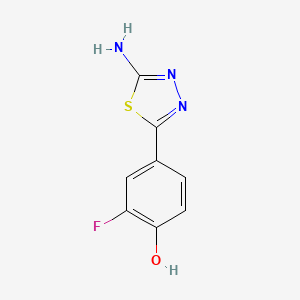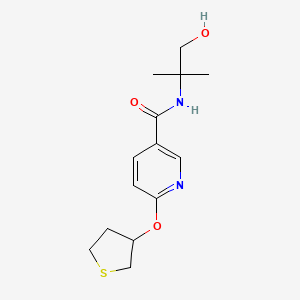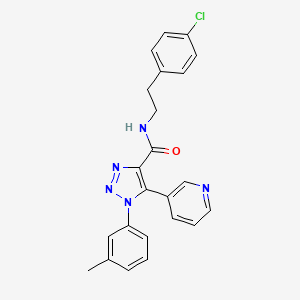
N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the molecular formula C23H20ClN5O . It has a molecular weight of 417.9.
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,3-triazole ring attached to a carboxamide group, a pyridinyl group, a 4-chlorophenethyl group, and a m-tolyl group .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
A related compound, 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole, was synthesized and characterized, demonstrating its potential as an antioxidant and antiradical agent. This suggests that similar compounds, including N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide, may also possess antioxidant properties (Bekircan et al., 2008).
Antimicrobial Activity
Compounds with similar structures have been reported to exhibit moderate antimicrobial activity. The synthesis of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives demonstrated this potential, suggesting that this compound may have similar applications (Komsani et al., 2015).
Potential in Dyeing and Textile Applications
A study on heterocyclic aryl monoazo organic compounds, including those with structures similar to the compound , showed their application in dyeing polyester fibers. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, hinting at the versatility of such chemical structures in various applications (Khalifa et al., 2015).
Applications in Tuberculosis Treatment
Research into pyrazolo[4,3-c]pyridine carboxamides, which share structural similarities, has shown their effectiveness as inhibitors against Mycobacterium tuberculosis. This suggests that this compound could potentially be explored for similar antimicrobial applications (Amaroju et al., 2017).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c1-16-4-2-6-20(14-16)29-22(18-5-3-12-25-15-18)21(27-28-29)23(30)26-13-11-17-7-9-19(24)10-8-17/h2-10,12,14-15H,11,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKOMHNDKWZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
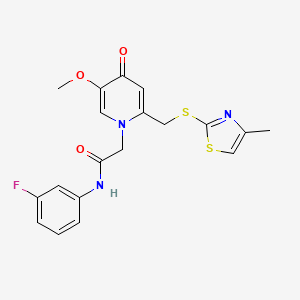
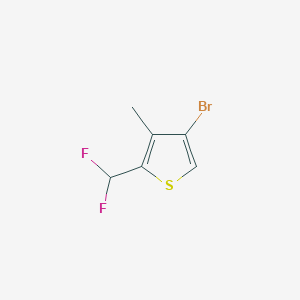
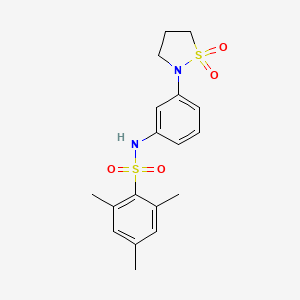
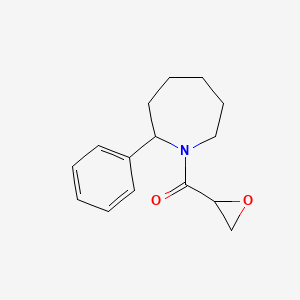
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride](/img/structure/B2511708.png)
![N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2511709.png)
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
![N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2511712.png)
![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)
